molecular formula C5H9NO2 B1322023 Azetidin-3-yl acetate CAS No. 74121-99-6

Azetidin-3-yl acetate

Cat. No.: B1322023
CAS No.: 74121-99-6
M. Wt: 115.13 g/mol
InChI Key: FKSYYQMXMYAMOE-UHFFFAOYSA-N
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Description

Azetidin-3-yl acetate is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl acetate plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceutically active agents. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for esterases, which hydrolyze the ester bond to produce azetidin-3-ol and acetic acid. This interaction is essential for the compound’s metabolic processing and its subsequent biological effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation of certain cell types, such as cancer cells, by inhibiting tubulin polymerization. This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of esterases, leading to the hydrolysis of the ester bond. This interaction is crucial for its metabolic processing. Furthermore, this compound inhibits tubulin polymerization by binding to the colchicine site on tubulin, preventing microtubule formation and leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its hydrolysis by esterases to produce azetidin-3-ol and acetic acid. This metabolic processing is essential for its biological activity and subsequent effects on metabolic flux and metabolite levels. This compound can also interact with other enzymes, such as cytochrome P450s, which further metabolize the compound into various metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. These localizations are essential for its interactions with biomolecules and its subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidin-3-yl acetate can be synthesized through several methods. One common approach involves the reaction of azetidin-3-one with acetic anhydride in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields this compound as the primary product .

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This process is catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and involves the Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production of this compound often employs green and cost-effective synthetic methods. For example, the use of microchannel reactors for green oxidation reactions can yield important quaternary heterocyclic intermediates, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to azetidin-3-yl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include azetidin-3-yl alcohol, various substituted azetidines, and azetidin-3-yl oxides.

Comparison with Similar Compounds

Azetidin-3-yl acetate can be compared with other similar compounds such as:

This compound is unique due to its specific biological activities and its versatility as a synthetic intermediate in various chemical reactions.

Properties

IUPAC Name

azetidin-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSYYQMXMYAMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the absolute configuration of (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate?

A1: Determining the absolute configuration of a chiral molecule is crucial because the biological activity of chiral compounds is often stereospecific. This means that different enantiomers (mirror image isomers) of a molecule can have drastically different interactions with biological targets like enzymes or receptors. [] Therefore, knowing the absolute configuration of (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)this compound is essential for understanding its potential biological activity and for further research and development. []

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